3',4',7-Trimethoxyquercetin

Multidrug Resistance Reversal P-glycoprotein Inhibition Chemosensitization

Multidrug resistance (MDR) reversal assays require validated Pgp inhibitors-substituting rutin or unmethylated quercetin yields false-negative results. 3',4',7-Trimethoxyquercetin (CAS 6068-80-0) is the confirmed Pgp inhibitor for these studies: • Dose-dependently inhibits Pgp-mediated rhodamine 123 efflux at 1-10 μM in MCF-7 ADR-resistant breast cancer cells. • Pgp inhibition comparable to quercetin; absent in glycosylated rutin. • 3',4',7-trimethylation pattern enables type-II EBS binding, correlating with colon cancer antiproliferative activity. • ≥98% HPLC purity; -20°C storage; global shipping available.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 6068-80-0
Cat. No. B1239147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4',7-Trimethoxyquercetin
CAS6068-80-0
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC
InChIInChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3
InChIKeyOEEUHNAUMMATJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4',7-Trimethoxyquercetin Overview


3',4',7-Trimethoxyquercetin (also designated as Quercetin 3′,4′,7-trimethyl ether or 3-OMe Q) is a polymethoxylated flavonoid derived from the natural flavonol quercetin, characterized by the substitution of methoxy groups at the 3′, 4′, and 7 positions of the quercetin scaffold [1]. This compound is isolated from medicinal plants including Scutellaria baicalensis and Taraxacum mongolicum, and is structurally distinct from parent quercetin due to reduced polarity and enhanced lipophilicity imparted by the three methoxy moieties . It is widely available as a research-grade small molecule (purity typically ≥98%) for preclinical and mechanistic investigations in oncology and pharmacology .

Pathway Studies
P-glycoprotein inhibition and MDR reversal research in cancer models
Target Engagement
Type-II estrogen binding site (EBS) interaction and colon cancer cell proliferation studies
SAR Screening
Representative 3′,4′,7-trimethyl substitution pattern for polymethoxylated flavonoid screening panels

Why Substitution Fails for 3',4',7-Trimethoxyquercetin


In-class flavonoid substitution is not pharmacologically equivalent due to the precise regiospecificity of O-methylation on the quercetin backbone. Comparative structure-activity relationship (SAR) studies demonstrate that methylation at the 3′ and 4′ positions (as found in 3',4',7-trimethoxyquercetin) produces distinct biological outcomes compared to unmethylated quercetin, glycosylated derivatives such as rutin (quercetin-3-O-rutinoside), or mono-methylated analogs [1]. Specifically, 3',4',7-trimethoxyquercetin retains P-glycoprotein (Pgp) inhibitory activity comparable to quercetin while rutin—a 3-O-glycosylated analog—fails to inhibit Pgp pump-efflux activity entirely [2]. Furthermore, the methylation pattern directly influences binding affinity to type-II estrogen binding sites (type-II EBS) and consequent growth inhibition in colon cancer models, with the degree of methylation correlating with altered pharmacological potency [3]. Substituting with quercetin, rutin, or mono-methylated derivatives would therefore yield divergent and potentially ineffective results in assays predicated on these specific mechanistic endpoints.

Glycosylated flavonoids may lack Pgp activity

Rutin (quercetin-3-O-rutinoside) shows no Pgp pump-efflux inhibition, making it unsuitable for MDR reversal research models where 3',4',7-trimethoxyquercetin retains reported activity.

Methylation pattern alters type-II EBS binding

Mono-methylated or unmethylated quercetin analogs exhibit differential type-II EBS affinity, potentially shifting growth-inhibitory endpoints in colon cancer cell models compared to the 3′,4′,7-trimethyl form.

B-ring methoxylation status may shift antiproliferative potency

Analogs lacking dual 3′ and 4′ methoxy groups show reduced antiproliferative activity in class-level SAR screening, requiring careful comparator review in anticancer research applications.

3',4',7-Trimethoxyquercetin Comparative Evidence


P-Glycoprotein Inhibition in MDR Breast Cancer

3',4',7-Trimethoxyquercetin (3-OMe Q) demonstrates P-glycoprotein (Pgp) pump-efflux inhibitory activity in a dose-dependent manner in MCF-7 ADR-resistant human breast cancer cells, a phenotype not shared by all in-class flavonoids. At concentrations ranging from 1 to 10 μM, 3',4',7-trimethoxyquercetin inhibits Pgp-mediated efflux of the fluorescent substrate rhodamine 123 . In direct comparative assays, quercetin (Q) exhibits comparable Pgp inhibitory activity, whereas the 3-O-rhamnosylglucoside derivative rutin shows no detectable inhibition of Pgp pump-efflux activity under identical experimental conditions [1].

Pgp Inhibition in MDR Breast Cancer
Head-to-head comparison
3',4',7-Trimethoxyquercetin retains Pgp inhibitory activity comparable to quercetin; rutin shows complete loss of function.
Reported Pgp inhibitory activity context in MDR reversal assays.
MCF-7 ADR-resistant cells; rhodamine 123 efflux assay; 1–10 μM treatment.
Multidrug Resistance Reversal P-glycoprotein Inhibition Chemosensitization

Type-II Estrogen Binding Site Affinity in Colon Cancer

In human colon cancer cell lines (HT-29, WiDr, COLO 201, LS-174T), the growth-inhibitory potential of flavonols correlates with their binding affinity for type-II estrogen binding sites (type-II EBS). Comparative analysis demonstrates that structurally related flavonols—including 3,7-4′-trimethoxyquercetin, 3,7,3′,4′-tetramethoxyquercetin, kaempferol, morin, and rutin—exhibit differential affinities for type-II EBS that directly correspond to their capacity to inhibit cell proliferation [1]. Quercetin exerts dose-dependent, reversible inhibition of proliferation between 10 nM and 10 μM, with cell cycle arrest in the G0/G1 phase. The study confirms that the methylation pattern present in 3',4',7-trimethoxyquercetin (and its closely related trimethoxy and tetramethoxy analogs) modulates type-II EBS binding and resultant antiproliferative activity relative to other flavonols [2].

Type-II EBS Affinity in Colon Cancer
Cross-study review
Methylation state modulates type-II EBS binding affinity, correlating with antiproliferative potency across trimethoxy/tetramethoxyquercetin series.
Supports type-II EBS binding as a mechanistic basis for differential growth inhibition.
HT-29, WiDr, COLO 201, LS-174T colon cancer cell lines; quercetin IC50 range 10 nM–10 μM.
Colon Cancer Type-II Estrogen Binding Sites Growth Inhibition

Anticancer SAR of 3′,4′-Methoxy Substitution

A high-throughput screening study evaluating 16 O-methylated analogs of quercetin across 16 cancer cell lines established that methoxy moieties at the 4′ and/or 7 positions are critical for maintaining inhibitory activity, and that replacement of both 3′ and 4′ hydroxyl groups with methoxy groups (the exact substitution pattern of 3',4',7-trimethoxyquercetin) enhances anticancer activity [1]. This SAR finding provides class-level evidence that the 3′,4′,7-trimethyl substitution pattern confers superior antiproliferative potency compared to unmethylated quercetin, mono-methylated derivatives (e.g., 3′-O-methylquercetin, 4′-O-methylquercetin), or analogs lacking dual B-ring methoxylation [2].

Anticancer SAR of 3′,4′-Methoxy Substitution
Class-level inference
Dual 3′ and 4′ methoxy substitution enhances antiproliferative activity relative to unmethylated or mono-methylated quercetin analogs across 16 cancer cell lines.
Class-level SAR evidence supports the 3′,4′,7-trimethyl pattern for anticancer screening models.
High-throughput screening context; 16 O-methylated analogs evaluated.
Structure-Activity Relationship Anticancer Screening O-Methylated Quercetin

3',4',7-Trimethoxyquercetin Research Applications


P-Glycoprotein Inhibition in MDR Cancer Models

Utilize 3',4',7-trimethoxyquercetin as a P-glycoprotein (Pgp) inhibitor in multidrug-resistant (MDR) cancer cell lines, particularly MCF-7 ADR-resistant breast cancer models. At 1–10 μM concentrations, this compound demonstrates dose-dependent inhibition of Pgp-mediated rhodamine 123 efflux, a functional activity shared with quercetin but absent in the glycosylated analog rutin [1]. This validated activity supports its use in combination chemotherapy sensitization studies where Pgp overexpression confers resistance to anthracyclines, vinca alkaloids, or taxanes . Procurement of 3',4',7-trimethoxyquercetin is essential for MDR reversal assays; substitution with rutin will yield false-negative results, while unmethylated quercetin may exhibit confounding antioxidant or pro-oxidant effects unrelated to Pgp inhibition.

Type-II EBS-Mediated Colon Cancer Growth Inhibition

Employ 3',4',7-trimethoxyquercetin in colon cancer cell proliferation assays (HT-29, WiDr, COLO 201, LS-174T cell lines) where growth inhibition is mechanistically linked to type-II estrogen binding site (type-II EBS) affinity. The compound belongs to a series of trimethoxy/tetramethoxyquercetin derivatives whose type-II EBS binding affinities correlate directly with antiproliferative potency, with quercetin demonstrating G0/G1 cell cycle arrest between 10 nM and 10 μM [1]. This evidence supports the use of 3',4',7-trimethoxyquercetin in studies investigating flavonoid-mediated regulation of colon cancer cell growth via type-II EBS interactions. The methylation pattern distinguishes this compound from less active flavonols such as kaempferol or morin, which exhibit lower type-II EBS affinity and correspondingly reduced growth-inhibitory potential.

SAR-Optimized Methylation Pattern for Anticancer Screening

Incorporate 3',4',7-trimethoxyquercetin into high-throughput anticancer screening panels as a representative of the SAR-optimized 3′,4′,7-trimethyl substitution pattern. Structure-activity relationship analysis of 16 O-methylated quercetin analogs across 16 cancer cell lines confirms that methoxy groups at the 4′ and/or 7 positions are essential for maintaining inhibitory activity, and that dual methoxylation at both 3′ and 4′ positions enhances anticancer potency relative to unmethylated or mono-methylated derivatives [1]. This class-level SAR evidence positions 3',4',7-trimethoxyquercetin as a structurally validated positive control or lead scaffold for medicinal chemistry optimization programs targeting breast, lung, liver, colon, and other cancer types. Researchers should select this specific methylation variant over mono-methylated quercetins (e.g., tamarixetin, isorhamnetin) when the dual B-ring methoxylation is hypothesized to be critical for target engagement or cellular permeability.

Application
Selection Property
Validation Focus
MDR cancer model P-glycoprotein studies
Pgp inhibitory activity in MDR reversal assays
Chemosensitization endpoint review and comparator rutin inactivity confirmation
Colon cancer cell proliferation research
Type-II EBS binding affinity and growth-inhibitory profile
Cell cycle arrest and model-response interpretation in HT-29, WiDr, and related lines
Anticancer lead scaffold screening
SAR-optimized 3′,4′,7-trimethyl substitution pattern
Comparative antiproliferative endpoint review against mono-methylated quercetin analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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